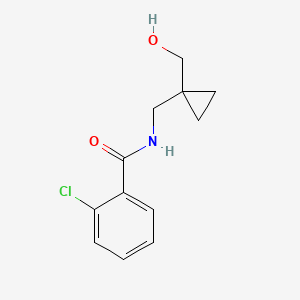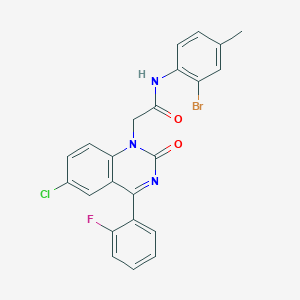![molecular formula C24H20F2N4O3S B2553055 N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-09-8](/img/structure/B2553055.png)
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H20F2N4O3S and its molecular weight is 482.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Therapeutic Applications
One area of research focuses on the design and synthesis of novel compounds for therapeutic applications, such as antitubercular, antibacterial, anticancer, and anti-inflammatory activities. For instance, Bodige et al. (2020) described the synthesis of carboxamide derivatives with notable antitubercular and antibacterial activities, highlighting the potential of such compounds in addressing infectious diseases (Bodige et al., 2020). Similarly, Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities, suggesting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Interaction with Biological Targets
Another aspect of research is the investigation of compounds' interactions with biological targets, such as cannabinoid receptors. For example, Shim et al. (2002) explored the molecular interaction of a pyrazole-3-carboxamide derivative with the CB1 cannabinoid receptor, providing insights into the design of receptor-specific drugs (Shim et al., 2002).
Antifungal and Glycine Transporter Inhibition
Wu et al. (2012) and Yamamoto et al. (2016) reported the synthesis and evaluation of pyrazole-4-carboxamide derivatives for their antifungal activities and as glycine transporter 1 inhibitors, respectively, indicating the versatility of such compounds in addressing fungal infections and neurological disorders (Wu et al., 2012); (Yamamoto et al., 2016).
Novel Synthetic Approaches and Material Development
Research also delves into novel synthetic approaches and the development of new materials. Zhu et al. (2015) developed a new electrophilic difluoromethylthiolating reagent, showcasing the advancement in synthetic chemistry for functional group introduction (Zhu et al., 2015).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O3S/c1-14-22-18(24(31)27-16-7-8-19(25)20(26)11-16)12-21(15-5-3-2-4-6-15)28-23(22)30(29-14)17-9-10-34(32,33)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXSTJHBEQWLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)




![2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2552983.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2552984.png)

![6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2552986.png)


![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2552994.png)